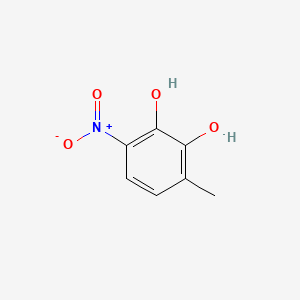

3-Methyl-6-nitrocatechol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-6-nitrocatechol is a nitrated aromatic compound that belongs to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to a benzene ring. This compound is particularly notable for its role as a marker compound in biomass burning and its contribution to secondary organic aerosols in the atmosphere .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-6-nitrocatechol can be synthesized through the nitration of 3-methylcatechol. This process typically involves the use of nitrous acid (HNO2) under aqueous-phase conditions. The reaction is highly dependent on the pH and temperature, with optimal conditions being around pH 4.5 and moderate temperatures .

Industrial Production Methods: The reaction conditions are carefully controlled to ensure the selective formation of the desired nitrocatechol isomer .

化学反应分析

Types of Reactions: 3-Methyl-6-nitrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

科学研究应用

3-Methyl-6-nitrocatechol has several scientific research applications:

作用机制

The mechanism of action of 3-Methyl-6-nitrocatechol involves its interaction with biological molecules through its nitro and hydroxyl groups. These interactions can lead to oxidative stress and the formation of reactive oxygen species. The compound can also undergo enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological activity .

相似化合物的比较

- 4-Methyl-5-nitrocatechol

- 3-Methyl-5-nitrocatechol

- 4-Nitrocatechol

- 2-Methyl-5-nitrophenol

Comparison: 3-Methyl-6-nitrocatechol is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to its isomers, it has distinct chromatographic and mass spectrometric properties, making it a valuable marker for specific environmental studies .

生物活性

3-Methyl-6-nitrocatechol (C7H7NO4) is a nitro-substituted catechol derivative that has garnered attention due to its various biological activities and potential applications in environmental science and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, ecotoxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group attached to a catechol backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.

- Hydroxyl Group : This group is involved in various interactions with biological molecules, potentially leading to oxidative stress through the generation of reactive oxygen species (ROS) .

The compound can also be subjected to enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological effects .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The compound's ability to act as a radical scavenger has been explored in various studies, suggesting potential applications in preventing oxidative stress-related diseases .

Ecotoxicological Effects

This compound has been studied for its ecotoxicological impacts, particularly in aquatic environments. Its high water solubility facilitates its accumulation in the aqueous phase, posing risks to aquatic organisms. Studies have shown that this compound can affect the growth and reproduction of certain fish species and other aquatic life forms .

Table 1: Summary of Ecotoxicological Studies on this compound

| Study Reference | Organism Studied | Observed Effects | Concentration Range |

|---|---|---|---|

| Fish (species unspecified) | Growth inhibition | 10 - 100 µg/L | |

| Aquatic invertebrates | Reproductive toxicity | 5 - 50 µg/L |

Potential Therapeutic Applications

The compound's interactions with biological systems suggest potential therapeutic applications. Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. Additionally, its role as a precursor in synthesizing other biologically active compounds could be explored for drug development .

Case Studies

Several case studies have investigated the formation and degradation pathways of this compound in environmental settings:

- Biomass Burning Studies : Research has shown that this compound is a product of biomass burning, contributing to secondary organic aerosol formation. Its presence in atmospheric samples highlights its role in air quality and environmental health .

- Degradation Pathways : A study on the microbial degradation of nitroaromatic compounds revealed that specific bacterial strains can utilize this compound as a carbon source, indicating its biodegradability and potential for bioremediation applications .

属性

IUPAC Name |

3-methyl-6-nitrobenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKDSDOOIONLAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。